molecular formula C17H17NO5S B2678124 ethyl 4-(3-methanesulfonylbenzamido)benzoate CAS No. 896295-47-9

ethyl 4-(3-methanesulfonylbenzamido)benzoate

Cat. No.: B2678124
CAS No.: 896295-47-9
M. Wt: 347.39
InChI Key: UKYTVVMDPREQLZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methanesulfonylbenzamido)benzoate is an organic compound with the molecular formula C16H17NO5S It is a derivative of benzoic acid and contains both ester and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methanesulfonylbenzamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-(3-methanesulfonylbenzamido)benzoic acid.

    Esterification: The intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methanesulfonylbenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(3-methanesulfonylbenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methanesulfonylbenzamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolism.

Comparison with Similar Compounds

Ethyl 4-(3-methanesulfonylbenzamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    Ethyl 4-(4-methanesulfonylbenzamido)benzoate: Similar structure but with a different substitution pattern on the aromatic ring.

    Ethyl 4-(3-methylbenzamido)benzoate: Contains a methyl group instead of a methanesulfonyl group, affecting its chemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-[(3-methylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-3-23-17(20)12-7-9-14(10-8-12)18-16(19)13-5-4-6-15(11-13)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYTVVMDPREQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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